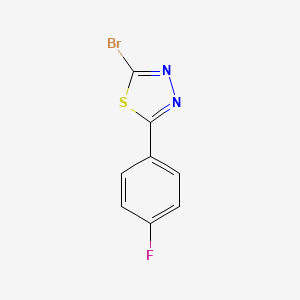

2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole

Description

2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound featuring a thiadiazole core substituted with a bromine atom at position 2 and a 4-fluorophenyl group at position 3. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The bromine and fluorine substituents modulate reactivity, lipophilicity, and intermolecular interactions, which are critical for biological activity and synthetic applications .

Properties

IUPAC Name |

2-bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2S/c9-8-12-11-7(13-8)5-1-3-6(10)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIPWLWMNSOCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255303 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-55-4 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57709-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using bromine in the presence of a base such as sodium hydroxide to yield 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the thiadiazole ring serves as a reactive site for nucleophilic substitution due to the electron-deficient nature of the heterocycle.

Key Examples:

-

Amine Substitution :

Reaction with 4-piperidine ethanol in the presence of potassium carbonate (K₂CO₃) at 120°C yields 1-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2-hydroxyethyl)piperidine (32% yield) .

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| 4-Piperidine ethanol | K₂CO₃, 120°C | Piperidine derivative | 32% |

-

Alkoxy Substitution :

Substitution with alkoxy groups occurs under basic conditions. For example, treatment with sodium methoxide in methanol replaces bromine with a methoxy group .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling bond formation with aryl or alkyl groups.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) and microwave irradiation (140°C, 15 minutes) produces biaryl derivatives (44% yield) .

| Catalyst | Conditions | Coupling Partner | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Microwave, 140°C | Arylboronic acid | 44% |

Buchwald-Hartwig Amination:

Coupling with amines (e.g., aniline derivatives) using copper(I) iodide and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 100°C forms C–N bonds .

Functionalization of the Thiadiazole Ring

The thiadiazole core can undergo further modifications:

-

Electrophilic Aromatic Substitution :

The 4-fluorophenyl group directs electrophilic substitution to the para position relative to the fluorine atom. Nitration or halogenation may occur under strong acidic conditions . -

Oxidation/Reduction :

Limited data exist, but analogous thiadiazoles undergo ring-opening reactions under reductive conditions (e.g., LiAlH₄) .

Biological Activity Derivatives

Derivatives of this compound have been synthesized for pharmacological screening:

-

Anticancer Activity :

Substitution with chlorophenyl or pyridyl groups enhances cytotoxicity. For example, 2-(4-chlorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole showed IC₅₀ values of 120–160 μM against breast cancer cells .

| Derivative | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| Chlorophenyl-substituted | Antiproliferative (MCF-7) | 120–160 |

Key Intermediate:

-

The compound serves as a precursor for synthesizing triazolothiadiazoles with anticonvulsant properties .

Comparative Reactivity

The presence of fluorine and bromine substituents differentiates this compound from analogs:

Reaction Optimization

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole, including 2-bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole, exhibit significant anticancer properties. A review highlighted the cytotoxic effects of various thiadiazole derivatives against multiple cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10 μg/mL . Specifically, compounds with similar structures have demonstrated selective inhibition of cancer cell proliferation while sparing normal cells.

Antibacterial and Antifungal Properties

The compound has also shown promise in antibacterial and antifungal applications. In vitro studies revealed its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) exceeding 100 μg/mL . Additionally, antifungal assays indicated activity against Candida species with comparable MIC values to established antifungal agents like fluconazole.

Synthesis of Functional Materials

2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole serves as a precursor in the synthesis of novel materials with potential applications in organic electronics and photovoltaics. Its ability to form stable complexes with metals enhances its utility in creating conductive polymers and nanocomposites .

Quantum Chemical Modeling

Recent studies employed quantum chemical modeling to predict the electronic properties of this compound. Such insights are crucial for optimizing its use in electronic devices where charge transport properties are vital . The computational analyses also aid in understanding the interactions at the molecular level, which can inform further synthetic modifications.

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Thiadiazole derivatives have been documented for their effectiveness against various pests and diseases affecting crops . Ongoing research aims to evaluate the environmental impact and efficacy of these compounds in agricultural settings.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine and fluorophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs and Substituent Effects:

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole (CAS 57709-58-7) Structural Difference: Chlorine replaces fluorine at the para position of the phenyl ring. Impact: Chlorine’s higher atomic weight (35.45 vs. 19 for F) increases molecular weight (275.56 g/mol vs. ~259 g/mol for the target compound).

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole (CAS 57709-54-3)

- Structural Difference : Methoxy (-OCH₃) replaces fluorine.

- Impact : Methoxy is electron-donating, increasing electron density on the phenyl ring. This reduces electrophilicity and may decrease antimicrobial activity compared to halogenated analogs. Molecular weight is 271.14 g/mol, slightly lower than the chloro analog .

5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (Compound 122) Structural Difference: Incorporates an imidazo-thiadiazole fused ring system with a cyclopropyl group. Impact: The fused ring enhances planarity and π-π stacking ability, critical for anticancer activity. This compound showed potent growth inhibition (10⁻⁵ M) in leukemia cell lines, suggesting that fused systems may outperform monosubstituted thiadiazoles in cytotoxicity .

2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (CAS 13178-12-6) Structural Difference: Amino (-NH₂) replaces bromine at position 2. Impact: The amino group enables hydrogen bonding, improving solubility but reducing halogen-bonding interactions. This compound is studied for enzyme modulation, contrasting with the electrophilic reactivity of brominated analogs .

Biological Activity

2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole is a compound of significant interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by recent research findings and data.

Synthesis and Structural Characteristics

The synthesis of 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole typically involves the reaction of thiocarbonyl compounds with hydrazine derivatives. The presence of bromine and fluorine substituents on the phenyl ring enhances the compound's biological activity by influencing its electronic properties and steric effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, including 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole. The compound has shown promising results in inhibiting various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- SK-MEL-2 (skin cancer)

- HCT15 (colon cancer)

In vitro assays have demonstrated that 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibits significant cytotoxic effects against these cell lines. For instance, a study indicated an IC50 value of approximately 12.57 µM against HT29 colon cancer cells .

Table 1: Anticancer Activity Data

The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that derivatives of thiadiazoles can inhibit bacterial growth effectively. For example, molecular docking studies suggest that these compounds interact with bacterial DNA gyrase and other essential enzymes involved in bacterial replication .

Table 2: Antimicrobial Activity Overview

The biological activity of 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and promoting DNA fragmentation.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing proliferation.

- Antimicrobial Mechanism : Interaction with DNA gyrase disrupts bacterial DNA replication processes.

Case Studies

A notable case study investigated the anticancer effects of a series of thiadiazole derivatives including 2-Bromo-5-(4-fluorophenyl)-1,3,4-thiadiazole on human cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and found that modifications on the phenyl ring significantly influenced activity levels .

Q & A

Basic Research Question

- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond deviation: 0.005–0.010 Å ).

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl; bromine-induced deshielding) .

- Mass spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 285–290) .

How can researchers design experiments to evaluate biological activity, such as antimicrobial or antitubercular effects?

Advanced Research Question

- In vitro assays :

- Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., docking scores ≤−8.0 kcal/mol correlate with activity ).

What strategies resolve contradictions in bioactivity data across derivatives?

Advanced Research Question

- Comparative SAR studies : Test substituent effects (e.g., replacing bromine with chlorine reduces antitubercular activity by 30% ).

- Solvent effects : Assess polarity-dependent fluorescence (e.g., dual fluorescence in polar solvents due to excited-state intramolecular proton transfer ).

- Meta-analysis : Cross-reference datasets from crystallography (e.g., steric hindrance from bulky groups ) and biochemical assays to identify structural-activity trends.

How do computational methods enhance mechanistic understanding of this compound?

Advanced Research Question

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV ).

- Molecular dynamics : Simulate ligand-protein interactions over 100 ns to validate docking results (e.g., stable binding to InhA’s NADH pocket ).

What are the best practices for evaluating stability under experimental conditions?

Basic Research Question

- Thermal stability : TGA/DSC to determine decomposition temperatures (e.g., >200°C for similar thiadiazoles ).

- Photostability : UV-Vis monitoring under light exposure (λmax ~270 nm; degradation <5% over 24 hrs ).

- pH stability : Incubate in buffers (pH 2–12) and analyze via HPLC .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

- Substituent variation : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance lipophilicity and target affinity .

- Scaffold hybridization : Fuse with pyrazole or triazole rings to improve solubility (e.g., logP reduction from 3.2 to 2.5 ).

What advanced techniques address spectroscopic anomalies, such as dual fluorescence?

Advanced Research Question

- Time-resolved fluorescence : Measure lifetime decay (e.g., biexponential decay with τ₁ ~1.2 ns and τ₂ ~4.5 ns ).

- Solvatochromic studies : Correlate emission shifts with solvent polarity (e.g., Stokes shift >100 nm in DMSO ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.